Ceftizoxime

Description

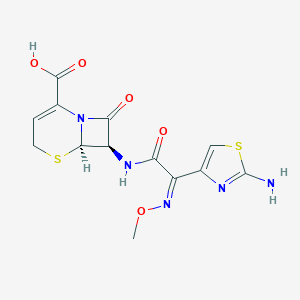

Structure

3D Structure

Properties

Key on ui mechanism of action |

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

68401-81-0 |

Molecular Formula |

C13H13N5O5S2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |

InChI Key |

NNULBSISHYWZJU-LDYMZIIASA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Isomeric SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Appearance |

Off-White to Pale Yellow Solid |

melting_point |

>230ºC |

Other CAS No. |

68401-81-0 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

68401-82-1 (mono hydrochloride salt) |

solubility |

2.29e-01 g/L |

Synonyms |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origin of Product |

United States |

Foundational & Exploratory

Ceftizoxime: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftizoxime is a third-generation cephalosporin antibiotic with a well-established record of potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial effects, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of bacterial cell wall synthesis. This document furnishes detailed experimental protocols for key assays, presents quantitative data on its efficacy, and visualizes the core pathways and experimental workflows, serving as a comprehensive resource for researchers in microbiology and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal action of this compound is achieved through the disruption of bacterial cell wall synthesis.[3][4][5] Like other β-lactam antibiotics, this compound targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.

The binding of this compound to the active site of PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[4] This disruption of cell wall assembly leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] this compound has demonstrated a high affinity for various PBPs, with a particularly strong affinity for PBP2 in Staphylococcus aureus.[3]

Signaling Pathway: From PBP Inhibition to Cell Lysis

The following diagram illustrates the molecular cascade initiated by this compound, leading to bacterial cell death.

Quantitative Data: In Vitro Efficacy

The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species and its binding affinity (IC50) for specific PBPs.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound against a range of clinically relevant bacteria.

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.06 | 0.12 |

| Klebsiella pneumoniae | ≤0.06 | 0.25 |

| Enterobacter cloacae | 0.12 | >128 |

| Serratia marcescens | 0.25 | 64 |

| Proteus mirabilis | ≤0.06 | 0.12 |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Neisseria gonorrhoeae | ≤0.008 | 0.03 |

| Pseudomonas aeruginosa | 8 | 32 |

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 2 | 8 |

| Streptococcus pneumoniae | 0.06 | 0.25 |

| Streptococcus pyogenes | ≤0.015 | 0.03 |

| Anaerobic Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | 4 | >128 |

| Clostridium spp. | - | 1 |

| Peptostreptococcus spp. | - | 1 |

Note: MIC values can vary depending on the testing methodology and the specific isolates tested.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, the binding of a labeled penicillin to a PBP.

| Organism | PBP | IC50 (µg/mL) |

| Staphylococcus aureus | PBP1 | 2.74 |

| PBP2 | 0.0626 | |

| PBP3 | 3.61 | |

| PBP4 | 50.8 | |

| Enterobacter cloacae 58-5 | PBP1a | <1 |

| PBP1b | <1 | |

| Escherichia coli NIHJ JC-2 | PBP1a | <3.2 |

| PBP1b | <3.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluents (e.g., saline or CAMHB)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

-

Competitive PBP Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for PBPs using a radiolabeled penicillin.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound solutions of varying concentrations

-

Radiolabeled penicillin G (e.g., [14C]penicillin G)

-

SDS-PAGE apparatus and reagents

-

Fluorography reagents

-

Phosphorimager or X-ray film

Procedure:

-

Membrane Preparation:

-

Grow the bacterial strain of interest to the late logarithmic phase.

-

Harvest the cells by centrifugation and wash them.

-

Lyse the cells (e.g., by sonication or French press) and prepare a membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for 10-15 minutes at 30°C.

-

Add a fixed, non-saturating concentration of radiolabeled penicillin G to each tube and incubate for another 10-15 minutes at 30°C.

-

Terminate the reaction by adding a saturating concentration of non-radiolabeled penicillin G.

-

-

SDS-PAGE and Fluorography:

-

Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled PBPs.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the different PBPs.

-

The IC50 value for each PBP is the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin G.

-

Bacterial Cell Lysis Assay (Spectrophotometric Method)

This assay measures the decrease in optical density of a bacterial suspension over time as a result of cell lysis induced by a β-lactam antibiotic.

Materials:

-

Spectrophotometer

-

Log-phase bacterial culture

-

This compound solution (at a concentration known to be bactericidal, e.g., 4-8x MIC)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Control solution (growth medium without antibiotic)

Procedure:

-

Culture Preparation:

-

Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

-

Assay Setup:

-

In a cuvette, dilute the log-phase culture with fresh, pre-warmed growth medium to a starting OD600 of approximately 0.3.

-

Add this compound to the experimental cuvette to achieve the desired final concentration.

-

Add an equal volume of the control solution to a control cuvette.

-

-

Measurement:

-

Immediately measure the OD600 of both the experimental and control samples (t=0).

-

Incubate the cuvettes at 37°C and take OD600 readings at regular intervals (e.g., every 30 minutes) for several hours.

-

-

Data Analysis:

-

Plot the OD600 values versus time for both the this compound-treated and control cultures.

-

A significant and sustained decrease in the OD600 of the this compound-treated sample compared to the control indicates bacterial cell lysis.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the PBP binding affinity of a test compound like this compound.

Resistance Mechanisms

Bacterial resistance to this compound, while less common due to its stability against many β-lactamases, can occur through several mechanisms:

-

Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy.[3]

-

Production of β-Lactamases: While this compound is resistant to many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and other novel enzymes can lead to its hydrolysis and inactivation.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of this compound into the periplasmic space, preventing it from reaching its PBP targets.

-

Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can reduce its intracellular concentration to sub-inhibitory levels.

Conclusion

This compound remains a valuable antibacterial agent due to its potent and rapid bactericidal activity, which is a direct result of its high affinity for and inhibition of bacterial penicillin-binding proteins. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methods used for its characterization is crucial for its effective clinical use and for the development of novel antibacterial strategies to combat emerging resistance. This guide provides a foundational resource for professionals engaged in these endeavors.

References

- 1. This compound sodium [glowm.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Sodium used for? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

Ceftizoxime's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftizoxime, a third-generation cephalosporin, demonstrates a significant range of activity against various Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on clinically relevant species. It summarizes quantitative susceptibility data, details the experimental protocols for determining antimicrobial activity, and visualizes key pathways and workflows. The information presented is intended to support research, drug development, and a deeper understanding of this compound's role in combating Gram-positive pathogens.

Introduction

This compound is a parenteral third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its stability against many beta-lactamases contributes to its effectiveness. While third-generation cephalosporins are often noted for their enhanced activity against Gram-negative bacteria, this compound retains clinically relevant efficacy against a number of Gram-positive organisms. This document provides a detailed overview of this activity.

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound against a variety of Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Staphylococcus Species

This compound is active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CoNS). However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA)[1].

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 322 | ≤16 | - | - | [1] |

| Staphylococcus aureus (MRSA) | 329 | ≥64 | - | - | [1] |

| Coagulase-negative staphylococci (oxacillin-susceptible) | - | - | >2 | - | [2] |

Streptococcus Species

This compound generally exhibits good activity against various streptococcal species, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and Streptococcus agalactiae (Group B Streptococcus).

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | - | - | [3] |

| Streptococcus pneumoniae (penicillin-intermediate) | - | 0.5 - 1.0 | - | - | [3] |

| Streptococcus pneumoniae (penicillin-resistant) | 66 | ≥64 (for 5 isolates) | - | - | [3] |

| Streptococcus pyogenes | - | - | - | - | |

| Streptococcus agalactiae | 108 | - | - | - | [4] |

| Viridans group streptococci | - | - | - | - |

Note: Specific MIC50 and MIC90 values for some species were not available in the cited literature. Further research may be required for more granular data.

Enterococcus Species

This compound is generally considered to have poor activity against Enterococcus species.

Mechanism of Action

This compound, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. This process is initiated by the binding of the drug to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis.

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two commonly employed techniques, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

4.1.1. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder of known potency

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

4.1.2. Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies of the test organism. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Plate Setup: Dispense 50 µL of each this compound dilution into the appropriate wells. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

4.2.1. Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound powder of known potency

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Inoculum replicating apparatus (optional)

-

Petri dishes

-

Incubator (35°C ± 2°C)

4.2.2. Procedure:

-

Preparation of Antimicrobial Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock this compound solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, allowing for the testing of multiple isolates per plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or a faint haze.

Experimental and Logical Workflows

Workflow for Determining Antibacterial Spectrum

The process of determining the antibacterial spectrum of a compound like this compound follows a systematic workflow from initial bacterial isolation to the final determination of susceptibility.

Caption: A generalized workflow for determining the antibacterial spectrum of a compound.

Conclusion

This compound demonstrates reliable in vitro activity against a range of clinically important Gram-positive bacteria, particularly methicillin-susceptible staphylococci and various streptococcal species. Its utility is limited against enterococci and MRSA. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antibacterial spectrum, providing essential data for both clinical and research applications. Continued surveillance of susceptibility patterns is imperative to monitor for the emergence of resistance and to ensure the ongoing efficacy of this important therapeutic agent.

References

- 1. [Multi-center evaluation of Showa this compound disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbiological evaluation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bactericidal Activities of this compound and Cefotaxime against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro bactericidal activity of cefonicid, this compound, and penicillin against group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]

Ceftizoxime's Antibacterial Spectrum Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of ceftizoxime, a third-generation cephalosporin, against clinically relevant Gram-negative bacteria. This document details its mechanism of action, summarizes in vitro susceptibility data, outlines standardized experimental protocols for susceptibility testing, and discusses key mechanisms of resistance.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum, beta-lactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its stability against many beta-lactamases makes it an effective agent in the treatment of various infections. Understanding its specific spectrum of activity is crucial for appropriate clinical use and for guiding further drug development efforts.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis. By binding to and inactivating these essential enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound against a wide array of Gram-negative bacteria has been extensively documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, specifically MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.025 | 8 |

| Klebsiella pneumoniae | 0.025 | 8 |

| Enterobacter aerogenes | Varies | Varies |

| Enterobacter cloacae | Varies | Varies |

| Proteus mirabilis | Varies | Varies |

| Indole-positive Proteus | Varies | Varies |

| Serratia marcescens | 0.5 - 12.5 | 8 |

| Salmonella enteritidis | Varies | 0.5 |

| Pseudomonas aeruginosa | 16 | >64 |

| Haemophilus influenzae | ≤0.5 | ≤0.5 |

| Neisseria gonorrhoeae | 0.008 | 0.03 |

Note: "Varies" indicates that while this compound is active, specific MIC₅₀ and MIC₉₀ values can differ significantly between studies and geographical locations. Data is compiled from multiple sources[1][2][3][4][5].

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of Gram-negative bacteria to this compound is performed using standardized methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100[6][7][8][9][10][11][12].

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration from the analytical standard powder, following CLSI guidelines for solvent and storage.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Create a serial two-fold dilution of the this compound stock solution across the wells of the plate to achieve the desired final concentration range. This is typically done by transferring 50 µL of the antibiotic solution from one well to the next, after mixing.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) should be included for comparison.

Interpretive Criteria (CLSI M100)

The MIC results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided in the CLSI M100 document. These breakpoints are established based on microbiological, pharmacokinetic, and clinical data.

| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |

| Enterobacteriaceae | ≤8 | 16 | ≥32 |

| Pseudomonas aeruginosa | - | - | - |

| Haemophilus influenzae | ≤2 | - | - |

| Neisseria gonorrhoeae | ≤0.5 | - | - |

Note: Breakpoints are subject to change and the latest CLSI M100 document should always be consulted. A dash (-) indicates that interpretive criteria have not been established by CLSI for this organism.

Mechanisms of Resistance

Resistance to this compound in Gram-negative bacteria can emerge through several mechanisms:

-

Beta-Lactamase Production: This is the most common mechanism of resistance. Beta-lactamase enzymes hydrolyze the beta-lactam ring of this compound, rendering it inactive. While this compound is stable to many common beta-lactamases, extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can confer resistance.

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, preventing the drug from effectively inhibiting cell wall synthesis.

-

Reduced Permeability: Changes in the outer membrane porin channels can limit the entry of this compound into the bacterial cell, thereby reducing its access to the target PBPs.

-

Efflux Pumps: Some Gram-negative bacteria possess efflux pumps that can actively transport this compound out of the cell, preventing it from reaching therapeutic concentrations at the site of action.

Conclusion

This compound remains a valuable antibiotic with a potent in vitro activity against a broad range of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its efficacy is, however, limited against Pseudomonas aeruginosa. The emergence of resistance, primarily through the production of beta-lactamases, underscores the importance of ongoing surveillance and prudent use of this important antimicrobial agent. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing to inform clinical decisions and guide antimicrobial stewardship efforts.

References

- 1. Comparative activity of this compound against aminoglycoside-resistant aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. fda.gov [fda.gov]

- 10. nih.org.pk [nih.org.pk]

- 11. darvashco.com [darvashco.com]

- 12. clsi.org [clsi.org]

The Structure-Activity Relationship of Ceftizoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-negative bacteria and its notable stability against β-lactamase enzymes.[1][2][3] Its unique structural features, particularly the aminothiazolyloximino side chain at the C-7 position and the absence of a substituent at the C-3 position, are pivotal to its pharmacological profile.[2][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a detailed analysis of how its chemical architecture dictates its antibacterial efficacy, resistance to enzymatic degradation, and pharmacokinetic properties.

Core Structure and Key Moieties

The fundamental structure of this compound is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which it shares with other cephalosporins. However, the specific substituents at the C-7 and C-3 positions define its characteristic properties.

The C-7 Acyl Side Chain: A Bastion Against β-Lactamases

The 7-acyl side chain of this compound, a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group, is a critical determinant of its antibacterial potency and resistance to β-lactamases.[2][3][5]

-

Aminothiazole Ring: This five-membered heterocyclic ring enhances the affinity of this compound for penicillin-binding proteins (PBPs), the target enzymes responsible for bacterial cell wall synthesis.[1][6] This increased affinity contributes to its potent bactericidal activity.

-

Syn-Methoxyimino Group: The syn-configuration of the methoxyimino group sterically hinders the approach of β-lactamase enzymes, thereby protecting the labile β-lactam ring from hydrolysis.[2] This structural feature is a hallmark of third-generation cephalosporins and is largely responsible for their stability against a wide array of β-lactamases produced by Gram-negative bacteria.[2] The anti-isomer of this compound, by contrast, shows significantly reduced antibacterial activity, underscoring the stereochemical importance of this moiety.[1][6]

The C-3 Position: A Tale of Simplicity and Stability

Unlike many other third-generation cephalosporins, such as cefotaxime which possesses an acetoxymethyl group at the C-3 position, this compound is distinguished by the lack of a substituent at this position.[4][7] This seemingly minor modification has profound implications for its metabolic stability. The absence of an ester-containing side chain at C-3 prevents deactivation by hydrolytic enzymes in the body.[4] this compound is not metabolized and is excreted virtually unchanged by the kidneys.[8][9]

Structure-Activity Relationship Summary

The interplay between the structural components of this compound and its biological functions is summarized below:

| Structural Feature | Contribution to Activity |

| β-Lactam Ring | Essential for antibacterial activity; mimics the D-Ala-D-Ala substrate of PBPs, leading to irreversible acylation and inhibition of cell wall synthesis. |

| Dihydrothiazine Ring | Fused to the β-lactam ring, providing structural integrity and influencing pharmacokinetic properties. |

| C-7 Aminothiazole Ring | Enhances binding affinity to PBPs, increasing antibacterial potency.[1][6] |

| C-7 syn-Methoxyimino Group | Confers stability against a broad spectrum of β-lactamases through steric hindrance.[2] |

| Absence of C-3 Side Chain | Prevents metabolic degradation by esterases, leading to a longer half-life and excretion of the active drug.[4][8] |

Quantitative Data: Antibacterial Spectrum

The following tables present the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically significant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Gram-Negative Bacteria

| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) |

| Escherichia coli | ≤0.025 (80% inhibited) | - |

| Klebsiella pneumoniae | ≤0.025 (80% inhibited) | - |

| Enterobacter cloacae | More active than cefotaxime | - |

| Serratia marcescens | More active than cefotaxime | - |

| Providencia spp. | More active than cefotaxime | - |

| Haemophilus influenzae | Outstanding activity | Outstanding activity |

| Neisseria gonorrhoeae | Outstanding activity | Outstanding activity |

Data compiled from multiple sources.[7][10][11]

Gram-Positive and Anaerobic Bacteria

| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | Comparable to cefotaxime | Comparable to cefotaxime |

| Streptococcus pneumoniae (penicillin-resistant) | Can be up to 32-fold less active than cefotaxime | 4 |

| Bacteroides fragilis | More active than cefotaxime | - |

Data compiled from multiple sources.[10][12][13]

Pharmacokinetic Properties

This compound is administered parenterally due to poor oral absorption. Its pharmacokinetic profile is characterized by a relatively small volume of distribution and primary elimination via the kidneys.

| Parameter | Value |

| Half-life | 1.65 hours (normal renal function) |

| 34.7 hours (creatinine clearance <10 mL/min) | |

| Volume of Distribution (steady state) | 0.377 L/kg |

| Protein Binding | 31% |

| Metabolism | Not metabolized |

| Excretion | Primarily renal (72.4% of unchanged drug in urine) |

Data compiled from multiple sources.[8][14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.[16][17]

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water) at a high concentration (e.g., 1280 µg/mL).[17] The solution is sterilized by filtration through a 0.22 µm filter.

-

Preparation of Microtiter Plates: 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into all wells of a 96-well microtiter plate.[16]

-

Serial Dilution: 100 µL of the this compound stock solution is added to the first column of wells. A multichannel pipette is then used to perform two-fold serial dilutions across the plate, transferring 100 µL from one column to the next.[18]

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[16] This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: 100 µL of the final bacterial inoculum is added to each well containing the antibiotic dilutions and the growth control wells. Sterility control wells receive only broth.[16]

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 18-24 hours.[16]

-

Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity).[17]

β-Lactamase Stability Assay

The stability of this compound to β-lactamase hydrolysis can be assessed using various methods, including the use of a chromogenic substrate.

Principle: The chromogenic cephalosporin, nitrocefin, changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The presence of a β-lactamase-stable antibiotic like this compound will not result in a color change, indicating its resistance to the enzyme.[19]

Methodology:

-

Enzyme Preparation: A crude extract of β-lactamase is obtained from a known β-lactamase-producing bacterial strain.

-

Assay Setup: A solution of the β-lactamase extract is incubated with a solution of this compound.

-

Substrate Addition: A solution of nitrocefin is added to the mixture.

-

Observation: The mixture is observed for a color change. The rate of color change is inversely proportional to the stability of the test antibiotic. A spectrophotometer can be used to quantify the rate of hydrolysis by measuring the change in absorbance at a specific wavelength.[20]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key structural features of this compound and their impact on its activity.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design in the field of antibiotics. The strategic incorporation of the aminothiazolyloximino side chain at the C-7 position confers both potent antibacterial activity and robust stability against β-lactamases. Furthermore, the deliberate omission of a metabolically labile group at the C-3 position results in a favorable pharmacokinetic profile. This intricate balance of structural features has established this compound as a valuable therapeutic agent for the treatment of a wide range of bacterial infections. A thorough understanding of its SAR continues to be instrumental for the development of new and improved β-lactam antibiotics to combat the ongoing challenge of antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences between this compound and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetics of this compound in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activities of cefotaxime and this compound (FK749): new cephalosporins with exceptional potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative in vitro activities of cefotaxime and this compound (FK749): new cephalosporins with exceptional potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bactericidal Activities of this compound and Cefotaxime against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftizoxime: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core characteristics of the third-generation cephalosporin, Ceftizoxime.

Introduction

This compound is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of many beta-lactamase enzymes has made it a valuable agent in the treatment of various infections.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance, with a particular emphasis on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Mechanism of Action

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[5][6][7] This process is mediated by the drug's binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[4][8] PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By disrupting this process, this compound leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[4][6]

This compound has demonstrated a high affinity for several key PBPs. In Escherichia coli and Enterobacter cloacae, it shows strong binding to PBPs 1a and 1bs, with concentrations below 3.2 µg/mL and 1 µg/mL, respectively, required to reduce [14C]penicillin G binding by 50%.[3] In Staphylococcus aureus, this compound exhibits a particularly high selective affinity for PBP2.[9]

Antimicrobial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. It is particularly active against many Enterobacteriaceae and is stable against hydrolysis by many common plasmid and chromosomally mediated beta-lactamases.[1][10]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a range of bacterial isolates, with data presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested strains.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Gram-Negative Bacteria | ||

| Escherichia coli | ≤1 | ≤1 |

| Klebsiella pneumoniae | ≤1 | ≤1 |

| Proteus mirabilis | ≤1 | ≤1 |

| Serratia marcescens | ≤1 | 12.5[11] |

| Enterobacter cloacae | ≤1 | >128 |

| Haemophilus influenzae | ≤1 | ≤1 |

| Neisseria gonorrhoeae | 0.008[12] | 0.03[12] |

| Pseudomonas aeruginosa | 16-64[1] | >64 |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus (methicillin-susceptible) | 3-8[1] | >8 |

| Streptococcus pneumoniae | ≤1 | ≤1 |

| Streptococcus pyogenes (Group A) | ≤1 | ≤1 |

| Streptococcus agalactiae (Group B) | ≤1 | ≤1 |

| Anaerobic Bacteria | ||

| Bacteroides fragilis | 16-64[1] | >128 |

Note: MIC values can vary depending on the testing methodology and geographic location of the isolates.

Pharmacokinetics and Pharmacodynamics

This compound is administered parenterally, either intravenously or intramuscularly, as it is not well absorbed orally.[13]

Data Presentation: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Administration | Intravenous / Intramuscular | [13] |

| Bioavailability | ~100% (IV) | [1] |

| Peak Serum Concentration (Cmax) - 1g IV | ~60.5 µg/mL (at 30 min) | [14] |

| Volume of Distribution (Vd) | 0.36 L/kg | [4] |

| Protein Binding | 29.4% - 31% | [4][15][16] |

| Metabolism | Not metabolized | [1][4] |

| Elimination Half-life (t½) | 1.44 - 1.9 hours | [1][6] |

| Excretion | Primarily renal (glomerular filtration) | [1][4] |

| Total Body Clearance (CL) | 135.6 - 154.9 mL/min |

The pharmacokinetic profile of this compound is significantly altered in patients with renal impairment, with the elimination half-life increasing substantially. Dosage adjustments are therefore necessary in this patient population.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial susceptibility of bacterial isolates to this compound is typically determined using standardized dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[1][16]

5.1.1. Broth Microdilution Method (CLSI M07)

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

-

Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

5.1.2. Agar Dilution Method (CLSI M07)

-

Plate Preparation: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar to create a series of agar plates with varying concentrations of the antibiotic.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted.

-

Inoculation: A standardized volume of the diluted inoculum (approximately 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.

Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in serum samples can be accurately determined using a reversed-phase HPLC method.

-

Sample Preparation: To 0.5 mL of serum, an internal standard (e.g., cefotaxime) is added. Proteins are then precipitated by adding an equal volume of acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

Column: A C18 or a µBondapak Alkyl Phenyl column is commonly used.[1]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer or acetic acid solution is typically employed.[1][5] The exact ratio is optimized to achieve good separation.

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

-

Detection: The eluent is monitored using a UV detector at a wavelength of 254 nm or 310 nm.[1][5]

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared with known concentrations of the drug.

Mechanisms of Resistance

Bacterial resistance to this compound, like other β-lactam antibiotics, can emerge through several mechanisms.

-

Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While this compound is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases can confer resistance.[2][13]

-

Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. This is a significant mechanism of resistance in some bacteria.

-

Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of this compound into the cell, leading to decreased intracellular concentrations.

-

Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family. This prevents the antibiotic from reaching its PBP targets in sufficient concentrations.

Conclusion

This compound remains a significant third-generation cephalosporin with a well-characterized profile. Its broad spectrum of activity, favorable pharmacokinetic properties, and stability against many β-lactamases have established its role in the treatment of a variety of bacterial infections. A thorough understanding of its mechanism of action, antimicrobial spectrum, and potential for resistance is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a foundation for further research and development in the field of antimicrobial chemotherapy.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetics of this compound administered by continuous infusion in clinically ill adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elimination kinetics of this compound in humans with and without renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound in subjects with various degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and pharmacodynamics of this compound in patients with dosages adjusted for renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftizoxime In Vitro Activity Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its stability in the presence of beta-lactamases makes it a valuable agent in the treatment of various infections.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant bacterial isolates. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual workflows to support further research and understanding.

In Vitro Activity of this compound

The in vitro potency of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound against a variety of clinical isolates.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 200 | - | - | - |

| Klebsiella pneumoniae | 200 | - | - | - |

| Enterobacter spp. | 200 | - | - | - |

| Serratia spp. | - | - | 0.2 | - |

| Proteus spp. | - | - | 0.8-3.2 | - |

| Pseudomonas aeruginosa | 100 | >32 | >32 | 16 to 64 |

Data sourced from multiple studies.[2][4][5][6]

Table 2: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 322 | - | - | ≤16 |

| Staphylococcus aureus (Methicillin-Resistant) | 329 | - | - | ≥64 |

| Streptococcus pneumoniae | - | - | - | - |

| Streptococcus pyogenes | - | - | - | - |

Data primarily from a multi-center study on S. aureus.[7] Further research is needed for comprehensive data on Streptococcal species.

Table 3: In Vitro Activity of this compound Against Anaerobic Clinical Isolates

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | 344 | 16 | 64 | 16-64 |

| Bacteroides spp. | - | - | - | - |

| Peptococcus spp. | - | - | - | - |

| Peptostreptococcus spp. | - | - | - | - |

MIC values for B. fragilis can be method-dependent.[2][8][9][10][11] Data for other anaerobes requires further consolidation.

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to this compound is performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines to ensure reproducibility and comparability of results.[12][13][14][15] The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution:

-

Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

The final volume in each well is typically 100 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Agar Dilution Method

This method is considered the reference standard for susceptibility testing of anaerobic bacteria.[16][17]

-

Media Preparation:

-

Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) containing serial two-fold dilutions of this compound.

-

A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

Prepare an inoculum of the test organism in a suitable broth to match a 0.5 McFarland standard.

-

Further dilute to achieve a final concentration that will deliver approximately 10⁵ CFU per spot upon inoculation.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

-

For anaerobic bacteria, incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 42-48 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound that prevents the growth of the organism, defined as no growth, a faint haze, or a single colony.

-

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the in vitro activity of this compound.

References

- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Multi-center evaluation of Showa this compound disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound against Bacteroides fragilis: comparison with benzylpenicillin, cephalothin, and cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against Bacteroides fragilis: comparison with benzylpenicillin, cephalothin, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antibiotic- and method-dependent variation in susceptibility testing results of Bacteroides fragilis group isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chainnetwork.org [chainnetwork.org]

- 13. clsi.org [clsi.org]

- 14. journals.plos.org [journals.plos.org]

- 15. idus.us.es [idus.us.es]

- 16. academic.oup.com [academic.oup.com]

- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

Ceftizoxime pharmacokinetic and pharmacodynamic properties

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Ceftizoxime

Introduction

This compound is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is resistant to hydrolysis by many common plasmid and chromosomal β-lactamases, which contributes to its efficacy against otherwise resistant strains.[1][3][4] Unlike some other cephalosporins such as cefotaxime, this compound is not metabolized in the body and is excreted unchanged.[2][5][6] This stability, combined with its favorable pharmacokinetic and pharmacodynamic profile, has made it an effective agent in the treatment of various serious infections.[1][7]

This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes and mechanisms.

Pharmacokinetic Properties

The pharmacokinetics of this compound are characterized by its parenteral administration, wide distribution, lack of metabolism, and primary elimination through the kidneys.[8][9] Its kinetic profile is linear, and key parameters are significantly influenced by renal function.[3][10]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in adult subjects with varying degrees of renal function.

Table 1: Key Pharmacokinetic Parameters of this compound in Adults

| Parameter | Normal Renal Function | Severe Renal Impairment (CrCl < 10 mL/min) | Reference(s) |

| Elimination Half-Life (t½) | 1.4 - 1.9 hours | 26.6 - 34.7 hours | [1][6][11][12][13] |

| Volume of Distribution (Vd) | 0.36 - 0.42 L/kg | 0.26 L/kg (Not significantly altered) | [3][10][11][14][15] |

| Plasma Protein Binding | 30% - 31% | Not significantly altered | [3][5][15] |

| Total Body Clearance | Correlates with Creatinine Clearance | Significantly reduced | [11][16] |

| Renal Excretion | 70% - 100% (excreted unchanged) | Progressively decreased | [11][17][18] |

Absorption

This compound is not significantly absorbed from the gastrointestinal tract and therefore requires parenteral administration, either intravenously (IV) or intramuscularly (IM), to achieve therapeutic concentrations.[8][9] Intravenous administration results in complete bioavailability.[17]

Distribution

Following administration, this compound is widely distributed into most body tissues and fluids.[9][17] It achieves therapeutic concentrations in the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids.[9][19] Notably, unlike many first- and second-generation cephalosporins, this compound penetrates the cerebrospinal fluid (CSF), particularly in the presence of inflamed meninges.[1][8][9] The apparent volume of distribution in individuals with normal renal function is approximately 0.36 L/kg.[3][10] This parameter is not substantially altered by renal disease.[15] Plasma protein binding is low, reported to be around 30-31%.[5][9][15]

Metabolism

This compound is not metabolized in the body.[1][3][5][6] This is a key feature that distinguishes it from related compounds like cefotaxime.[6]

Excretion

The primary route of elimination for this compound is renal excretion.[3][5][17] The drug is cleared from the body predominantly through glomerular filtration and tubular secretion.[1][9] In healthy individuals, 70% to 100% of an administered dose is recovered as unchanged drug in the urine.[20][17][18] Biliary excretion is minimal.[20][21] The elimination half-life in subjects with normal renal function is approximately 1.4 to 1.9 hours.[1][6] However, in patients with severe renal impairment or end-stage renal disease, the half-life is dramatically prolonged, extending up to 35 hours.[6][11][14] Consequently, dosage adjustments are necessary for patients with renal dysfunction.[6][15] this compound is effectively removed by hemodialysis, with a 4-hour procedure reducing serum concentrations by about 52%.[11][14][22]

Pharmacodynamic Properties

The pharmacodynamic profile of this compound is defined by its mechanism of action, spectrum of antibacterial activity, and the pharmacokinetic/pharmacodynamic indices that predict its efficacy.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[5][8] It covalently binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][9] These enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[8]

Spectrum of Activity and Potency

This compound demonstrates a broad spectrum of in vitro activity against numerous pathogens.[7] It is particularly potent against Enterobacteriaceae, including strains that produce β-lactamases.[1][4]

Table 2: In Vitro Activity of this compound Against Common Pathogens

| Organism | MIC Range (µg/mL) | Key Characteristics | Reference(s) |

| Enterobacteriaceae | |||

| Escherichia coli | ≤ 0.025 - 1.5 | Highly active | [1][4][23] |

| Klebsiella pneumoniae | ≤ 0.025 - 1.5 | Highly active | [1][4][23] |

| Proteus mirabilis | Very low | More active than cefoxitin, cefotaxime | [4] |

| Serratia marcescens | ≤ 12.5 | Active against many multiresistant isolates | [4] |

| Gram-Positive Cocci | |||

| Staphylococcus aureus (MSSA) | 3.0 - 8.0 | Active | [1] |

| Staphylococcus aureus (MRSA) | ≥ 64 | Resistant | [1][24] |

| Streptococcus spp. | ≤ 1.0 | Generally susceptible (excluding enterococci) | [1] |

| Anaerobes | |||

| Bacteroides fragilis | 16 - 64 | Moderately active | [1][4] |

| Other | |||

| Pseudomonas aeruginosa | Variable | Limited activity | [1][6][7] |

Pharmacodynamic Indices

For β-lactam antibiotics, including this compound, the most critical pharmacodynamic index correlating with bacteriological efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[25][26] A target of fT > MIC for at least 50% of the dosing interval is often associated with clinical success against common pathogens.[27]

Some studies, particularly in the context of mixed infections or preventing resistance, have also highlighted the importance of the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26] One study in a murine abscess model found that an fAUC/MIC ratio of 1,000 was required to prevent the emergence of this compound-resistant Enterobacter cloacae.[26]

Experimental Protocols

The characterization of this compound's PK/PD properties relies on standardized and validated experimental methodologies.

Pharmacokinetic Analysis in Humans

The determination of pharmacokinetic parameters is typically conducted through clinical trials involving healthy volunteers or patient populations.

Methodology:

-

Subject Enrollment: Subjects are selected based on inclusion/exclusion criteria, often grouped by renal function (e.g., based on creatinine clearance).[11][15][22] Informed consent is obtained.

-

Drug Administration: A single, fixed dose of this compound (e.g., 1.0 gram) is administered as a short intravenous infusion (e.g., over 30 minutes).[11][16]

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-infusion, end of infusion, and at various intervals up to 48 hours post-infusion).[11][16] Urine is often collected over specified intervals (e.g., 0-6h, 6-12h, 12-24h) to determine renal excretion.[12][18]

-

Sample Processing and Analysis: Blood samples are centrifuged to separate serum, which is then stored frozen (e.g., at -70°C) until analysis.[22] Drug concentrations in serum and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological agar well diffusion assay.[15][22]

-

Pharmacokinetic Modeling: The resulting serum concentration-time data are analyzed using pharmacokinetic modeling software (e.g., NONMEM).[28] This allows for the calculation of parameters such as elimination half-life, volume of distribution, and total body clearance using a one- or two-compartment model.[20][28]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Methodology:

-

Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Drug Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a growth control well (no drug) and a sterility control well (no bacteria). The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[24]

-

Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[24][29]

Time-Kill Curve Analysis

Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

-

Preparation: A logarithmic-phase bacterial culture is diluted to a starting density of ~10^6 CFU/mL in fresh broth.

-

Exposure: The bacterial suspension is aliquoted into flasks containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a drug-free control flask.

-

Incubation and Sampling: The flasks are incubated with agitation. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), samples are withdrawn from each flask.

-

Quantification: The samples are serially diluted and plated onto agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[23] Studies show this compound achieves a minimum bactericidal time against Enterobacteriaceae between 3 and 4 hours.[23]

Conclusion

This compound possesses a well-defined pharmacokinetic and pharmacodynamic profile that supports its use in treating a variety of infections. Key pharmacokinetic features include its lack of metabolism, low protein binding, and primary reliance on renal excretion, which necessitates dose adjustments in patients with renal impairment. Its pharmacodynamic strength lies in its potent bactericidal activity against a broad spectrum of pathogens, including many β-lactamase-producing Gram-negative bacteria, which is driven by the duration of time its concentration exceeds the MIC. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study and application of this important third-generation cephalosporin.

References

- 1. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Population Pharmacokinetics of this compound Administered by Continuous Infusion in Clinically Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 7. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound sodium [glowm.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Elimination kinetics of this compound in humans with and without renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PHARMACOKINETICS OF this compound IN ADULT VOLUNTEERS AND PATIENTS WITH IMPAIRED RENAL FUNCTION [jstage.jst.go.jp]

- 14. Pharmacokinetics of this compound in subjects with various degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmacokinetics of this compound in subjects with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (Cefizox) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 18. Pharmacokinetics, protein binding, and extravascular distribution of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [this compound concentration in blood, muscle, and kidney tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of this compound in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Multi-center evaluation of Showa this compound disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics and pharmacodynamics of this compound in patients with dosages adjusted for renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effect of Dosing and Dosing Frequency on the Efficacy of this compound and the Emergence of this compound Resistance during the Early Development of Murine Abscesses Caused by Bacteroides fragilis and Enterobacter cloacae Mixed Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pharmacodynamics of ceftriaxone and cefixime against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Population pharmacokinetics of this compound administered by continuous infusion in clinically ill adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftizoxime: A Technical Guide for Combating Resistant Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global public health. The development of novel antimicrobial agents and the strategic use of existing drugs are paramount in addressing this challenge. Ceftizoxime, a third-generation cephalosporin, has demonstrated efficacy in treating a variety of bacterial infections. This technical guide provides an in-depth analysis of this compound's activity against resistant bacterial strains, detailed experimental protocols for its evaluation, and a review of the mechanisms underlying its efficacy.